molecular formula C4H8AsClO2 B14491572 Arsine, (2-chlorovinyl)dimethoxy- CAS No. 64049-12-3

Arsine, (2-chlorovinyl)dimethoxy-

Cat. No.: B14491572
CAS No.: 64049-12-3
M. Wt: 198.48 g/mol
InChI Key: FCRUSJVEIVYZGW-ONEGZZNKSA-N
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Description

Arsine, (2-chlorovinyl)dimethoxy- is an organoarsenic compound characterized by a central arsenic atom bonded to a 2-chlorovinyl group and two methoxy (-OCH₃) substituents. The replacement of chlorine atoms with methoxy groups in this compound likely modifies its reactivity, toxicity, and environmental persistence compared to its more infamous analogs.

Properties

CAS No.

64049-12-3

Molecular Formula

C4H8AsClO2

Molecular Weight

198.48 g/mol

IUPAC Name

[(E)-2-chloroethenyl]-dimethoxyarsane

InChI

InChI=1S/C4H8AsClO2/c1-7-5(8-2)3-4-6/h3-4H,1-2H3/b4-3+

InChI Key

FCRUSJVEIVYZGW-ONEGZZNKSA-N

Isomeric SMILES

CO[As](/C=C/Cl)OC

Canonical SMILES

CO[As](C=CCl)OC

Origin of Product

United States

Preparation Methods

Mercury-Catalyzed Addition of Acetylene to Dimethoxyarsenic Trichloride

A plausible route involves adapting the lewisite synthesis protocol. Instead of arsenic trichloride (AsCl₃), dimethoxyarsenic trichloride (AsCl(OCH₃)₂) could react with acetylene in the presence of mercuric chloride (HgCl₂) as a catalyst:

Proposed Reaction:
AsCl(OCH₃)₂ + HC≡CH → (CH₂=CHCl)As(OCH₃)₂

This method mirrors the lewisite process, where acetylene adds to AsCl₃ under HgCl₂ catalysis to form chlorovinyldichloroarsine. Substituting AsCl₃ with AsCl(OCH₃)₂ may yield the target compound, though the synthesis of AsCl(OCH₃)₂ itself requires controlled methoxylation of AsCl₃. For example:

AsCl₃ + 2 CH₃OH → AsCl(OCH₃)₂ + 2 HCl

Challenges:

  • Selectivity : Competing reactions may produce mixed chloro-methoxy intermediates.
  • Catalyst Efficiency : HgCl₂’s effectiveness in methoxy-substituted systems remains untested.
  • Safety : Handling volatile arsenic intermediates necessitates rigorous containment.

Nucleophilic Substitution of Chloride with Methoxide

Another approach involves substituting chlorine atoms in chlorovinyldichloroarsine with methoxy groups. Reacting lewisite with methanol in the presence of a base (e.g., sodium methoxide) could facilitate this exchange:

Proposed Reaction:
Cl₂AsCH=CHCl + 2 NaOCH₃ → (CH₃O)₂AsCH=CHCl + 2 NaCl

Limitations:

  • Reactivity : Arsenic-chlorine bonds in lewisite are highly reactive, risking over-substitution or decomposition.
  • Byproducts : Competing hydrolysis or oxidation may occur unless rigorously anhydrous conditions are maintained.

Grignard Reagent Approach

Introducing the 2-chlorovinyl group via a Grignard reagent offers an alternative pathway. Reacting dimethoxyarsenic chloride (ClAs(OCH₃)₂) with 2-chlorovinylmagnesium bromide could yield the target compound:

Proposed Reaction:
ClAs(OCH₃)₂ + CH₂=CHMgBr → (CH₂=CHCl)As(OCH₃)₂ + MgBrCl

Considerations:

  • Synthesis of ClAs(OCH₃)₂ : Requires stepwise methoxylation of AsCl₃, as noted in Section 3.1.
  • Stability : Grignard reagents may reduce or decompose arsenic intermediates.

Mechanistic Insights

The mercury-catalyzed method likely proceeds via a radical mechanism analogous to lewisite synthesis. Acetylene insertion into the As–Cl bond generates a vinyl radical intermediate, which abstracts chlorine or methoxy groups. Computational studies of similar systems suggest that electron-withdrawing substituents (e.g., -OCH₃) stabilize transition states, potentially enhancing reaction rates.

Challenges and Limitations in Synthesis

  • Intermediate Instability : Methoxy-substituted arsenic intermediates (e.g., AsCl(OCH₃)₂) are prone to hydrolysis.
  • Low Yields : Competing side reactions, such as polymerization of acetylene or over-substitution, remain unresolved.
  • Toxicity : All routes involve handling highly toxic arsenic and mercury compounds, necessitating specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Arsine, (2-chlorovinyl)dimethoxy- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of arsenic oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of arsine derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of chlorine atoms with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include alkali metals, hydrochloric acid, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various arsenic oxides, arsine derivatives, and substituted haloarsines. These products are often used as intermediates in further chemical synthesis or as final products in industrial applications.

Scientific Research Applications

Arsine, (2-chlorovinyl)dimethoxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Arsine, (2-chlorovinyl)dimethoxy- involves its interaction with molecular targets such as enzymes and cellular components. One known mechanism is its inhibition of the E3 component of pyruvate dehydrogenase, which is involved in the conversion of pyruvate to acetyl-CoA . This inhibition disrupts cellular metabolism and can lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a qualitative comparison of Arsine, (2-chlorovinyl)dimethoxy- with three structurally related arsines:

Property Arsine, (2-chlorovinyl)dimethoxy- 2-Chlorovinyldichloroarsine (Lewisite 1) (2-Chlorovinyl)diphenylarsine
Substituents 2-chlorovinyl, 2 × -OCH₃ 2-chlorovinyl, 2 × -Cl 2-chlorovinyl, 2 × -C₆H₅
Chemical Family Organoarsenic Arsenical vesicant Organoarsenic
Toxicity Profile Presumed lower acute toxicity High (vesicant, causes blistering) Likely lower (limited reactivity)
Reactivity Moderate (methoxy groups less reactive) High (Cl substituents hydrolyze readily) Low (stable aryl groups)
Volatility Moderate High (volatile liquid) Low (bulky phenyl groups)
Environmental Persistence Likely higher (stable OCH₃ groups) Lower (hydrolyzes in water) High (aryl groups resist degradation)
Known Applications Not documented Chemical warfare agent Research/industrial synthesis

Key Research Findings

  • Structural Influence on Toxicity : The replacement of chlorine with methoxy groups in Arsine, (2-chlorovinyl)dimethoxy- likely reduces its vesicant properties compared to Lewisite 1, as the latter’s chlorine atoms facilitate rapid hydrolysis to release toxic arsenic oxides . Methoxy groups, being less electronegative, may slow hydrolysis and reduce acute toxicity .
  • Stability and Environmental Impact : Methoxy-substituted arsines are hypothesized to exhibit greater environmental persistence due to the stability of ether bonds, whereas Lewisite 1 degrades quickly in moist environments .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of (2-chlorovinyl)dimethoxy arsine?

  • Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., polydimethyl siloxane) to determine retention indices (RI ≈ 1465) for preliminary identification . Confirm stereochemistry and functional groups via nuclear magnetic resonance (NMR), focusing on coupling constants for vinyl chloride protons and methoxy groups. Mass spectrometry (MS) should target molecular ion clusters at m/z 257–259 (AsCl isotopic patterns) .

Q. What safety protocols are essential for laboratory handling of this compound?

  • Methodological Answer : Conduct all work in fume hoods with negative pressure and use personal protective equipment (PPE) compliant with OSHA standards. Due to its structural similarity to Lewisites (e.g., dichloro derivatives), assume acute toxicity via inhalation or dermal exposure . Implement emergency decontamination protocols using 2.5% sodium hypochlorite for spills .

Q. How can researchers validate the purity of synthesized (2-chlorovinyl)dimethoxy arsine?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection at 210–230 nm (for arsenic-chloride bonds) and compare retention times against standards. Quantify impurities like bis(2-chlorovinyl) derivatives using GC-MS with a 5% phenyl methyl siloxane column . Purity thresholds should exceed 98% for experimental reproducibility .

Advanced Research Questions

Q. What are the challenges in analyzing stereoisomers of chlorovinyl arsine derivatives?

  • Methodological Answer : The (Z)-isomer of 2-chlorovinyldichloroarsine (CAS 34461-56-8) exhibits distinct chromatographic behavior compared to the (E)-isomer. Use chiral columns or polarimetric detection to resolve stereoisomers, noting that the Z-isomer elutes earlier in GC under isothermal conditions . Nuclear Overhauser effect (NOE) NMR experiments can further differentiate spatial arrangements .

Q. How do substituents (e.g., methoxy vs. chloro groups) influence the reactivity of arsine derivatives?

  • Methodological Answer : Methoxy groups reduce electrophilicity at the arsenic center compared to chloro substituents, decreasing hydrolysis rates. Compare kinetic data for (2-chlorovinyl)dimethoxy arsine with Lewisite 1 (dichloro analog, CAS 541-25-3) in aqueous buffers (pH 4–9). Use stopped-flow spectroscopy to monitor intermediate thioarsenite complexes .

Q. What experimental designs mitigate contradictions in toxicity data for arsine derivatives?

  • Methodological Answer : Address variability in acute exposure studies (e.g., LD₅₀ ranges) by standardizing test models (e.g., murine vs. primate) and exposure routes (inhalation vs. intravenous). Cross-validate results using in vitro cytotoxicity assays (e.g., human lung epithelial cells) and in silico QSAR models that account for arsenic’s electrophilic softness .

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